molecular formula C10H19NS B14322175 2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol CAS No. 111709-77-4

2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol

Cat. No.: B14322175
CAS No.: 111709-77-4
M. Wt: 185.33 g/mol
InChI Key: QGJXIILPKAHTBG-UHFFFAOYSA-N
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Description

2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol is an organic compound with a unique structure that includes both an amino group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol typically involves the reaction of 4-methylhepta-1,6-diene with ethane-1-thiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding amines and thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, amines and thiols from reduction, and substituted products from nucleophilic substitution.

Scientific Research Applications

2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biological systems, particularly in redox biology due to its thiol group.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol involves its interaction with molecular targets through its amino and thiol groups. The thiol group can participate in redox reactions, influencing cellular redox states and signaling pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylhepta-1,6-diene: A precursor in the synthesis of the compound.

    Ethane-1-thiol: Another precursor used in the synthesis.

    Disulfides: Products formed from the oxidation of the thiol group.

Uniqueness

2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.

Properties

CAS No.

111709-77-4

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

2-(4-methylhepta-1,6-dien-4-ylamino)ethanethiol

InChI

InChI=1S/C10H19NS/c1-4-6-10(3,7-5-2)11-8-9-12/h4-5,11-12H,1-2,6-9H2,3H3

InChI Key

QGJXIILPKAHTBG-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(CC=C)NCCS

Origin of Product

United States

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